2-(3-Bromopyridin-2-yl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine 2-(3-Bromopyridin-2-yl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine
Brand Name: Vulcanchem
CAS No.: 1778577-85-7
VCID: VC2599986
InChI: InChI=1S/C12H11BrN4/c13-9-2-1-4-15-11(9)12-16-7-8-6-14-5-3-10(8)17-12/h1-2,4,7,14H,3,5-6H2
SMILES: C1CNCC2=CN=C(N=C21)C3=C(C=CC=N3)Br
Molecular Formula: C12H11BrN4
Molecular Weight: 291.15 g/mol

2-(3-Bromopyridin-2-yl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine

CAS No.: 1778577-85-7

Cat. No.: VC2599986

Molecular Formula: C12H11BrN4

Molecular Weight: 291.15 g/mol

* For research use only. Not for human or veterinary use.

2-(3-Bromopyridin-2-yl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine - 1778577-85-7

Specification

CAS No. 1778577-85-7
Molecular Formula C12H11BrN4
Molecular Weight 291.15 g/mol
IUPAC Name 2-(3-bromopyridin-2-yl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine
Standard InChI InChI=1S/C12H11BrN4/c13-9-2-1-4-15-11(9)12-16-7-8-6-14-5-3-10(8)17-12/h1-2,4,7,14H,3,5-6H2
Standard InChI Key SYVWDNVTYRQOEA-UHFFFAOYSA-N
SMILES C1CNCC2=CN=C(N=C21)C3=C(C=CC=N3)Br
Canonical SMILES C1CNCC2=CN=C(N=C21)C3=C(C=CC=N3)Br

Introduction

2-(3-Bromopyridin-2-yl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine is a complex organic compound that combines pyridine and pyrimidine moieties within a bicyclic structure. This compound is notable for its potential therapeutic applications, particularly in the inhibition of key kinases involved in cancer pathways. The presence of a bromine atom at the 3-position of the pyridine ring and the tetrahydropyrido structure contributes to its stability and reactivity in various chemical environments.

Biological Activities

2-(3-Bromopyridin-2-yl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine has been studied for its potential as an inhibitor of key kinases involved in cancer pathways, such as the mTOR and PI3K pathways. Inhibition of these pathways can lead to decreased cell proliferation and survival in various cancer models.

Comparison with Similar Compounds

Several compounds share structural similarities with 2-(3-Bromopyridin-2-yl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine, each with unique biological activities and therapeutic potentials.

Compound NameStructure FeaturesBiological ActivityUnique Aspects
5-Bromo-2-(pyridin-2-yl)pyrido[4,3-d]pyrimidineBicyclic with bromine substitutionKinase inhibitionSimilar scaffold but different substitution pattern
2-(4-Bromophenyl)-5-methylpyrido[4,3-d]pyrimidineContains a phenyl group instead of pyridineAnticancer activityDifferent aromatic substitution affecting selectivity
6-Chloro-5-methylpyrido[4,3-d]pyrimidineChlorine substitution at C6Potential kinase inhibitorVariation in halogen affects reactivity

Synthesis and Reactions

The synthesis of 2-(3-Bromopyridin-2-yl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine involves complex organic reactions, often facilitated by solvents like dichloromethane. Specific reaction conditions are required to achieve optimal yields.

Potential Applications

Given its structural characteristics and biological activity, this compound has potential applications in therapeutic areas, particularly in cancer treatment. Further research is needed to fully explore its therapeutic potential and to understand its interactions with biological targets.

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